molecular formula C6H3ClN4O2 B15069640 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15069640
M. Wt: 198.57 g/mol
InChI Key: VYVBYTRAGOJDTK-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with chlorine and nitro substituents at the 4 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[3,4-b]pyridine core . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Comparison with Similar Compounds

  • 4-Chloro-5-nitro-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Chloro-5-nitro-1H-pyrazolo[3,4-c]pyridine
  • 4-Chloro-5-nitro-1H-pyrazolo[3,4-a]pyridine

Comparison: 4-Chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the position of the nitro and chlorine groups. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives . The presence of the nitro group at the 5-position and the chlorine at the 4-position allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.57 g/mol

IUPAC Name

4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C6H3ClN4O2/c7-5-3-1-9-10-6(3)8-2-4(5)11(12)13/h1-2H,(H,8,9,10)

InChI Key

VYVBYTRAGOJDTK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C=NNC2=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

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